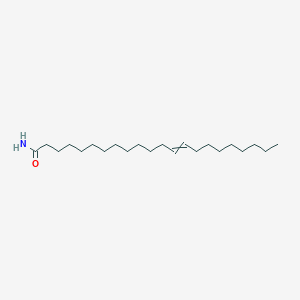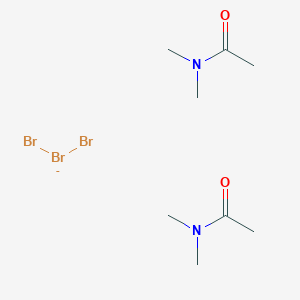
(4-Bromo-5-chloro-2-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-5-chloro-2-fluorophenyl)boronic acid is an organoboron compound with the chemical formula C6H4BBrClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-2-fluorophenyl)boronic acid typically involves the reaction of 1-bromo-4-chloro-2-fluorobenzene with a boron-containing reagent. One common method is the reaction of 1-bromo-4-chloro-2-fluorobenzene with trimethyl borate in the presence of a base, such as sodium hydroxide, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as the use of high-purity reagents, controlled temperatures, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-5-chloro-2-fluorophenyl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: Typically, the reaction is carried out under mild conditions, such as room temperature to moderate heating, and in an inert atmosphere to prevent oxidation.
Major Products
The major products of these reactions are biaryl compounds, which are formed by the coupling of the aryl group from the boronic acid with the aryl or vinyl group from the halide .
Applications De Recherche Scientifique
(4-Bromo-5-chloro-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Bromo-5-chloro-2-fluorophenyl)boronic acid in cross-coupling reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are related to its ability to interact with biological molecules containing diol groups, forming stable boronate esters .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(4-Bromo-5-chloro-2-fluorophenyl)boronic acid is unique due to the presence of multiple halogen substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties compared to other phenylboronic acids, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C6H4BBrClFO2 |
|---|---|
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
(4-bromo-5-chloro-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H4BBrClFO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,11-12H |
Clé InChI |
LYYWFTAPDINGLQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1F)Br)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


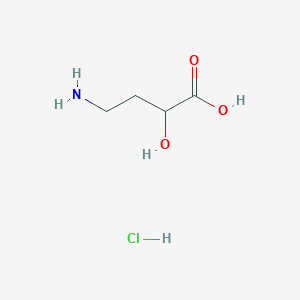

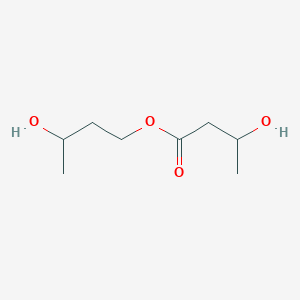
![N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B12510880.png)
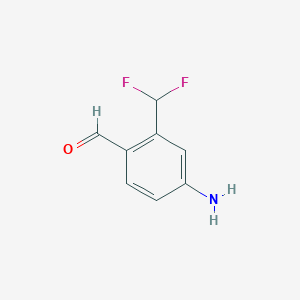
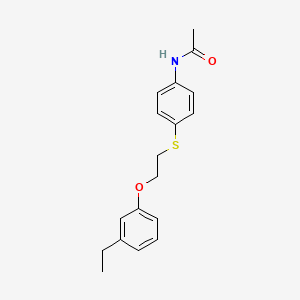
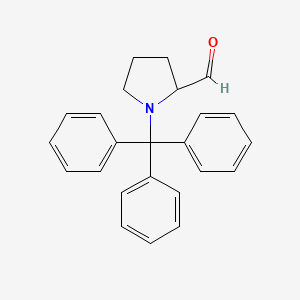
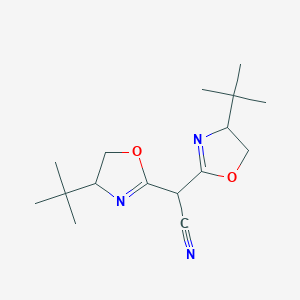
![(3-Amino-3-carboxypropyl)({[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl})methylsulfanium tosylate](/img/structure/B12510913.png)
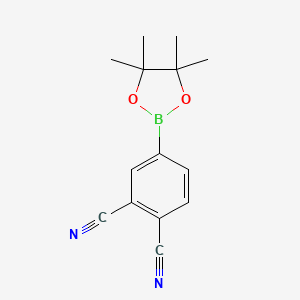

acetic acid](/img/structure/B12510919.png)
